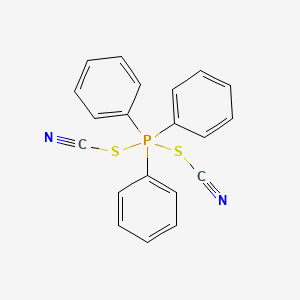

Triphenylbis(thiocyanato)-lambda~5~-phosphane

Description

Triphenylbis(thiocyanato)-λ⁵-phosphane (CAS: Not explicitly listed in evidence) is a hypervalent phosphorus compound characterized by a pentavalent phosphorus center bonded to three phenyl groups and two thiocyanate (SCN⁻) ligands. This λ⁵-phosphane belongs to a class of organophosphorus compounds with diverse applications in coordination chemistry, catalysis, and materials science. Structural studies of similar λ⁵-phosphanes (e.g., 66949-28-8 and 7151-67-9) suggest that hypervalent phosphorus compounds often exhibit distorted trigonal bipyramidal geometries, with axial and equatorial ligand arrangements influencing reactivity .

Properties

CAS No. |

66365-41-1 |

|---|---|

Molecular Formula |

C20H15N2PS2 |

Molecular Weight |

378.5 g/mol |

IUPAC Name |

[triphenyl(thiocyanato)-λ5-phosphanyl] thiocyanate |

InChI |

InChI=1S/C20H15N2PS2/c21-16-24-23(25-17-22,18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H |

InChI Key |

MDTKGXHIKRASIE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)(C3=CC=CC=C3)(SC#N)SC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Triphenylbis(thiocyanato)-lambda~5~-phosphane can be synthesized through the reaction of triphenylphosphine with thiocyanogen. The reaction typically involves the use of a solvent such as dichloromethane and is carried out under an inert atmosphere to prevent oxidation. The reaction conditions often include low temperatures to control the reactivity of thiocyanogen and ensure the selective formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Triphenylbis(thiocyanato)-lambda~5~-phosphane undergoes various chemical reactions, including:

Substitution Reactions: The thiocyanato groups can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can participate in redox reactions, where the phosphorus center can be oxidized or reduced depending on the reagents used.

Coordination Chemistry: The thiocyanato groups can coordinate with metal centers, forming complexes that are useful in catalysis and materials science

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of phosphine derivatives, while coordination reactions can produce metal-phosphine complexes .

Scientific Research Applications

Triphenylbis(thiocyanato)-lambda~5~-phosphane has several scientific research applications, including:

Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties

Biology and Medicine: The compound’s derivatives are explored for their potential biological activities, including antibacterial and anticancer properties

Industry: In the industrial sector, it is used in the synthesis of advanced materials and as a precursor for the production of other organophosphorus compounds

Mechanism of Action

The mechanism of action of Triphenylbis(thiocyanato)-lambda~5~-phosphane involves its ability to coordinate with metal centers and participate in redox reactions. The thiocyanato groups can act as ligands, forming stable complexes with metals, which can then undergo various catalytic processes. The phosphorus center can also participate in electron transfer reactions, making the compound useful in redox chemistry .

Comparison with Similar Compounds

Comparison with Similar λ⁵-Phosphane Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Structural and Functional Differences:

Ligand Effects: Thiocyanate (SCN⁻) in the target compound offers ambidentate coordination modes (N- or S-binding), unlike the rigid imino or nitrofluorenylidene groups in analogs. This flexibility may enhance its utility in forming diverse metal complexes.

Biological Activity: Gold(I) triphenylphosphane derivatives (e.g., Compound 6) demonstrate potent anticancer activity via enzyme inhibition (DHFR and TrxR residual activities: 37–49% at 12 h treatment) .

Synthetic Utility: The cyclohexylimino analog (66949-28-8) is commercially available for organophosphorus synthesis, suggesting that the target compound could similarly serve as a precursor for functionalized ligands .

Research Findings and Mechanistic Insights

Enzyme Inhibition (Comparative Analysis):

Gold(I) phosphane compounds (e.g., Compound 6) inhibit dihydrofolate reductase (DHFR) and thioredoxin reductase (TrxR), critical targets in cancer therapy. While DHFR inhibition is time-dependent (residual activity drops from 100% to <50% after 12 h), TrxR inhibition occurs rapidly, reflecting distinct mechanisms .

Protein Binding Affinity:

Gold phosphane complexes exhibit strong binding to plasma proteins (BSA, ATF; Ksv = 1.51–2.46 × 10⁴ M⁻¹), which correlates with their pharmacokinetic profiles. The target compound’s thiocyanate groups could similarly interact with serum proteins, influencing bioavailability .

DNA Interaction:

Weak binding to ct-DNA (Ksv = 1.55–6.12 × 10³ M⁻¹) is observed in gold phosphanes, likely via minor groove interactions. Thiocyanate’s linear geometry may facilitate DNA intercalation if conjugated to planar aromatic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.